
5-Chloro-3-(trichlorométhyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (5-CTT) is an important organic compound with a wide range of industrial and scientific applications. It is a member of the thiadiazole family and is an important building block in the synthesis of a variety of heterocyclic compounds. 5-CTT is used in the synthesis of dyes, pharmaceuticals, and other compounds, and is also used in the synthesis of polymers. In recent years, 5-CTT has been studied extensively for its potential to be used in a variety of applications, including as a catalyst in organic synthesis, as an inhibitor of certain enzymes, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthèse des oxindoles trichlorométhylés
Oxindoles : sont des composés importants en chimie médicinale en raison de leur présence dans divers produits naturels et produits pharmaceutiques. Le groupe trichlorométhyle dans le 5-Chloro-3-(trichlorométhyl)-1,2,4-thiadiazole peut être utilisé pour l'aryltrichlorométhylation des N-arylacrylamides, conduisant à la synthèse d'oxindoles trichlorométhylés . Ce processus est facilité par des réactions radicalaires induites par la lumière visible, qui sont respectueuses de l'environnement et offrent une bonne tolérance aux groupes fonctionnels.
Développement d'agents antibactériens
Les dérivés du composé, tels que la 5-Chloro-2-pentanone (5C2P), sont utilisés dans la synthèse d'agents antibactériens. Ces agents comprennent les médicaments à base de quinoléine, de chloroquine et de quinolone, utilisés pour traiter des maladies comme le paludisme et le rhumatisme . Le réactif de chloration efficace triphosgène est utilisé pour la synthèse de 5C2P à partir du 3-acétyl-1-propanol, soulignant le rôle du composé dans le développement de nouveaux traitements médicaux.
Produits chimiques agricoles
Dans l'industrie agrochimique, les dérivés du this compound servent de précurseurs pour les pesticides. Au cours des deux dernières décennies, plus de 50 % des pesticides lancés ont été fluorés, ce qui indique l'importance de ces composés dans la protection des cultures .
Catalyse photoredox
Le composé est impliqué dans la catalyse photoredox, un domaine qui a gagné en attention pour sa compatibilité environnementale. Il permet la synthèse d'alcanes polyhalogénés, qui sont utilisés comme précurseurs radicalaires dans diverses transformations, y compris la formation de composés fonctionnalisés trichlorométhyle .
Aryltrichlorométhylation radicalaire
Cette application implique l'introduction d'un groupe trichlorométhyle dans des structures organiques, ce qui présente un intérêt majeur en raison des applications synthétiques et des propriétés biologiques des composés résultants. La réaction d'aryltrichlorométhylation radicalaire est une méthode clé pour y parvenir .
Chimie environnementale
Le rôle du composé en chimie environnementale est lié à son utilisation dans les réactions radicalaires induites par la lumière visible. Ces réactions évitent les initiateurs radicalaires dangereux et représentent une alternative respectueuse de l'environnement aux transformations radicalaires traditionnelles .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a trichloromethyl group are a subclass of the organochlorines . Organochlorines have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
The trichloromethyl group generally lowers the basicity of organic compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Result of Action
Compounds containing a trichloromethyl group have been used in the synthesis of various derivatives with potential anticancer activity .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to the modulation of enzyme activity. For instance, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, resulting in enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biological effects .
Propriétés
IUPAC Name |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARKPJMFLDWCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064021 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-93-1 | |
| Record name | 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
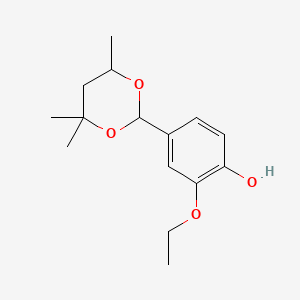
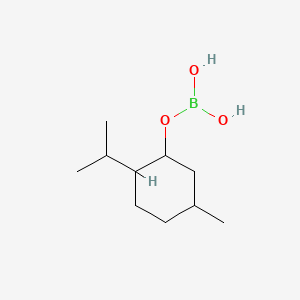
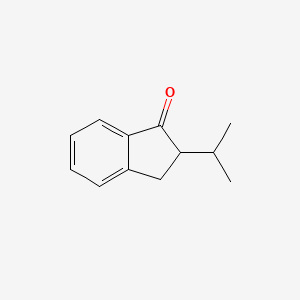
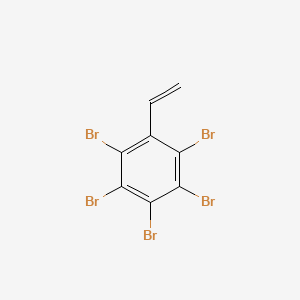
![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)

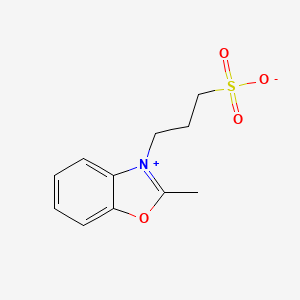

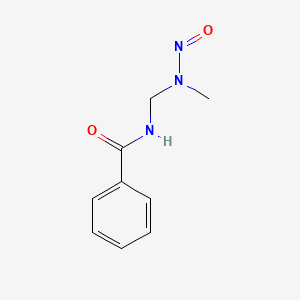

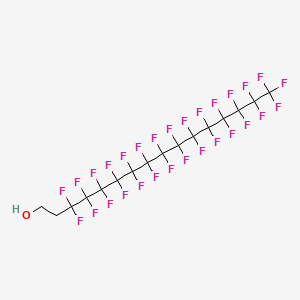
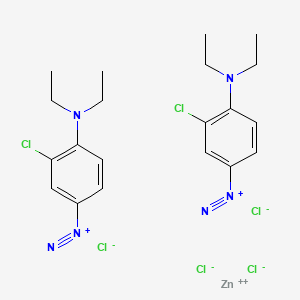
![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)
